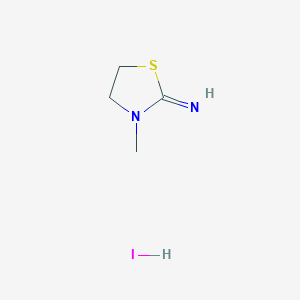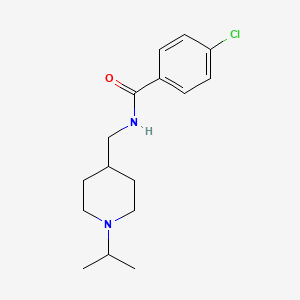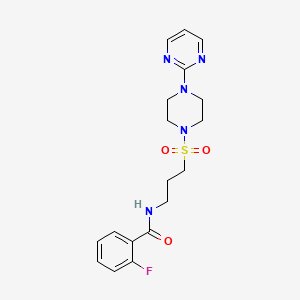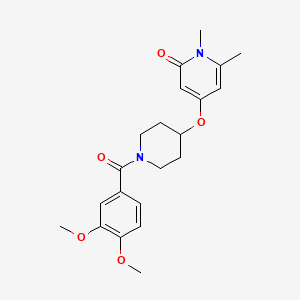![molecular formula C17H20N4O4S B2763980 methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate CAS No. 2320686-64-2](/img/structure/B2763980.png)
methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate is a compound with a complex structure, featuring a triazole ring and a bicyclic core. Its unique configuration and functional groups make it a subject of interest in various scientific fields, particularly in medicinal and synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate typically involves the following steps:
Formation of the bicyclic core: Starting from a suitable bicyclic precursor, the core structure is assembled through a series of reactions including cyclization and functional group transformations.
Triazole ring introduction: The 1H-1,2,4-triazole ring is introduced via a nucleophilic substitution reaction or through cycloaddition reactions, depending on the availability of starting materials.
Sulfonylation: The sulfonyl group is added to the bicyclic core using a sulfonylating agent such as sulfonyl chloride in the presence of a base.
Esterification: Finally, the benzoate ester group is introduced through an esterification reaction using an appropriate alcohol and acidic catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up through optimized reaction conditions to ensure high yield and purity. The processes involve automated control of temperature, pressure, and reagent addition to achieve consistent results. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions at the sulfonyl and triazole moieties, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can occur at the ester and sulfonyl groups, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the triazole ring and aromatic benzoate group, facilitated by reagents such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions vary based on the reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate finds applications in several scientific research areas:
Chemistry: It serves as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential interactions with biological macromolecules and cellular pathways.
Medicine: Research explores its pharmacological properties, including potential as an antifungal, antibacterial, or anticancer agent.
Industry: Its unique structure makes it valuable in the development of novel materials and chemical processes.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action of this compound involves binding to specific molecular targets such as enzymes or receptors. The triazole ring and sulfonyl group play crucial roles in its biological activity, influencing interactions with proteins and cellular membranes. Pathways affected by the compound include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to similar compounds, methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate stands out due to its specific structural features that enhance its reactivity and biological activity.
Similar Compounds
Similar compounds include other triazole-containing molecules and sulfonylated bicyclic structures. Examples include:
1H-1,2,4-triazole derivatives with different substituents.
Bicyclo[3.2.1]octane derivatives with various functional groups.
Hope this deep dive satisfies your curiosity about this complex compound. What next?
Propriétés
IUPAC Name |
methyl 4-[[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-25-17(22)12-2-6-16(7-3-12)26(23,24)21-13-4-5-14(21)9-15(8-13)20-11-18-10-19-20/h2-3,6-7,10-11,13-15H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCFREUQYPHJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2763899.png)
![N-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2763900.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B2763902.png)


![Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate](/img/structure/B2763906.png)

![n-[2-Methyl-1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2763909.png)
![N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2763912.png)
![5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2763913.png)


![N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2763918.png)
![1-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2763919.png)
